
Potassium 2-phenyl-2H-chromen-4-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-phenyl-2H-chromen-4-trifluoroborate is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of organotrifluoroborates, which are known for their stability and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 2-phenyl-2H-chromen-4-trifluoroborate typically involves the reaction of 2-phenyl-2H-chromen-4-boronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The resulting product is a stable, crystalline solid that can be easily purified and handled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-phenyl-2H-chromen-4-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boron-containing intermediates.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol . The reactions are typically carried out under mild conditions, making the compound highly versatile in synthetic chemistry .
Major Products
The major products formed from reactions involving this compound include various boronic acids, esters, and other boron-containing compounds that are useful intermediates in organic synthesis .
Scientific Research Applications
Potassium 2-phenyl-2H-chromen-4-trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 2-phenyl-2H-chromen-4-trifluoroborate involves its interaction with molecular targets through the trifluoroborate group. This group can participate in various chemical reactions, including transmetalation and oxidative addition, which are key steps in many catalytic processes . The compound’s stability and reactivity make it an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 2-phenyl-2H-chromen-4-trifluoroborate include other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 2-thienyltrifluoroborate .
Uniqueness
What sets this compound apart is its unique chromen structure, which imparts specific chemical and biological properties. This makes it particularly useful in applications where other organotrifluoroborates may not be as effective.
Properties
IUPAC Name |
potassium;trifluoro-(2-phenyl-2H-chromen-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF3O.K/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14;/h1-10,15H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPTNAFBBUZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(OC2=CC=CC=C12)C3=CC=CC=C3)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

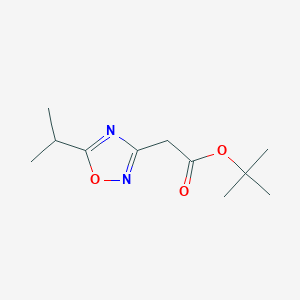
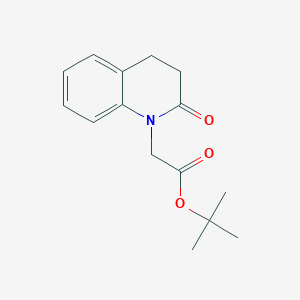
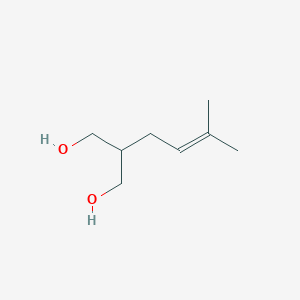

![Tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate](/img/structure/B8134124.png)
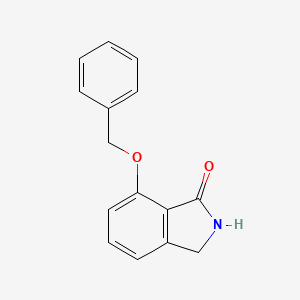
![POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide](/img/structure/B8134145.png)

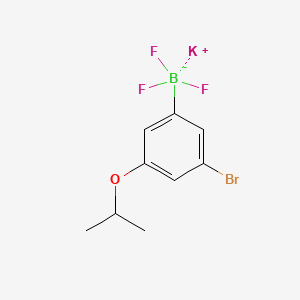

![5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid](/img/structure/B8134154.png)
![(N-Boc-8-azabicyclo[3.2.1]oct-3-yl)methylboronic acid](/img/structure/B8134177.png)

